molecular formula C11H11F3O3 B11865154 Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate

Cat. No.: B11865154
M. Wt: 248.20 g/mol
InChI Key: KIASIJFOGBJSKS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate typically involves the esterification of 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of microreactors can also be advantageous due to their improved heat and mass transfer properties, leading to higher reaction rates and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong base or acid, the ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid, water, reflux.

    Reduction: Lithium aluminum hydride, dry ether, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.

Major Products:

    Hydrolysis: 2-(4-(difluoromethoxy)-3-fluorophenyl)acetic acid and ethanol.

    Reduction: 2-(4-(difluoromethoxy)-3-fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with specific biological targets in pests.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 2-(4-(trifluoromethoxy)-3-fluorophenyl)acetate
  • Ethyl 2-(4-(difluoromethoxy)-3-chlorophenyl)acetate
  • Ethyl 2-(4-(difluoromethoxy)-3-bromophenyl)acetate

Comparison: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the specific arrangement of fluorine atoms can affect its binding properties and overall effectiveness in various applications. For instance, the trifluoromethoxy analog may exhibit different pharmacokinetic properties due to the additional fluorine atom, while the chlorophenyl and bromophenyl analogs may have altered reactivity and selectivity.

Biological Activity

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound possesses a unique structure characterized by the presence of fluorine atoms, which are known to influence biological activity. The difluoromethoxy group enhances lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The fluorine substituents on the phenyl ring may enhance binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to various physiological effects, including anti-cancer properties and enzyme inhibition .

Biological Activity Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell lines. For instance, a study indicated that derivatives with fluorinated groups exhibited enhanced cytotoxicity against HepG2 liver cancer cells, with IC50 values significantly lower than those of non-fluorinated counterparts .
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. For example, inhibitors targeting MMP9 showed reduced migratory potential in fibrosarcoma cells when treated with this compound .
  • Antimicrobial Properties : Preliminary evaluations suggest that compounds similar to this compound possess moderate antimicrobial activity against various bacterial strains, indicating potential therapeutic applications in infectious diseases .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound compared to related compounds:

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAntitumor9.2
EtoposideAntitumor7.3
Hybrid Topoisomerase II InhibitorEnzyme Inhibition22.5
Benzimidazole DerivativeAntimicrobial>256

Case Studies

  • Antitumoral Efficacy : A study involving the treatment of HepG2 cells with this compound demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anti-cancer therapies.
  • Enzymatic Interaction : Inhibitory assays showed that the compound effectively binds to MMP9, preventing its dimerization and subsequent signaling pathways involved in tumorigenesis . This indicates a promising avenue for targeted cancer therapies.

Properties

IUPAC Name

ethyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIASIJFOGBJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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